4-Chlorobenzonitrile oxide

Descripción

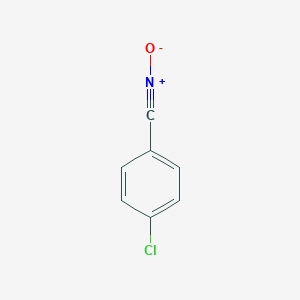

4-Chlorobenzonitrile oxide (C₇H₄ClNO) is a nitrile oxide derivative featuring a chlorine substituent at the para position of the benzene ring. This compound is widely utilized in [3 + 2] cycloaddition reactions, particularly for synthesizing heterocyclic compounds such as isoxazolines and isoxazoles . Its reactivity is attributed to the electron-withdrawing nitrile oxide group (-CNO), which enhances electrophilicity, and the chlorine substituent, which modulates electronic and steric properties. Theoretical studies have explored its regioselectivity in cycloadditions, revealing a preference for forming 5-substituted isoxazolines when reacting with unsymmetrical dipolarophiles .

Propiedades

IUPAC Name |

4-chlorobenzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOYCUFNPVCWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#[N+][O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165791 | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15500-74-0 | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The elimination of HCl from 4-chlorobenzohydroxamoyl chloride proceeds via a two-stage, one-step mechanism:

-

Base Coordination : TEA abstracts a β-hydrogen from the hydroxamic acid chloride, forming a zwitterionic intermediate.

-

HCl Elimination : The intermediate undergoes concerted cleavage of the N–O and C–Cl bonds, releasing HCl and generating the nitrile oxide.

Key Parameters :

-

Temperature : Room temperature (20–25°C) minimizes side reactions.

-

Solvent : Non-polar solvents (e.g., benzene) reduce polar intermediate stabilization, favoring nitrile oxide formation over dimerization.

Solvent and Catalytic Additive Optimization

Solvent polarity and protic additives significantly influence reaction efficiency. Computational studies (MPWB1K/6-311G(d,p)) demonstrate that:

| Solvent | Activation Enthalpy (kcal/mol) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| Gas Phase | 11.8 | 5.2 × 10⁶ |

| Benzene | 14.2 | 3.8 × 10⁶ |

| Methanol | 16.6 | 1.2 × 10⁶ |

Protic Additives : Catalytic methanol (5–10% v/v) in benzene accelerates the reaction by forming intermolecular hydrogen bonds with the nitrile oxide oxygen, stabilizing the transition state.

Alternative Synthetic Routes

Oximation-Chlorination-Dehydrohalogenation Sequence

While not directly documented in the cited sources, analogous pathways for nitrile oxide synthesis suggest:

-

Oximation : 4-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime.

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) yields 4-chlorobenzohydroxamoyl chloride.

-

Dehydrohalogenation : Base-mediated elimination generates the nitrile oxide.

Challenges : This route requires stringent control over chlorination conditions to avoid overhalogenation.

Ammoxidation of 4-Chlorotoluene

A patent (CN103102287A) describes the ammoxidation of 4-chlorotoluene to 4-chlorobenzonitrile using a V–P–Ce–Sb oxide catalyst. While this produces the nitrile precursor, subsequent oxidation to the nitrile oxide remains unexplored in the literature.

Industrial-Scale Production Challenges

Industrial adoption faces hurdles:

-

Catalyst Lifetime : Vanadium-based catalysts degrade under prolonged ammoxidation conditions, necessitating frequent regeneration.

-

Yield Optimization : Bench-scale dehydrohalogenation achieves >85% purity, but scaling introduces dimerization side products (e.g., furoxans).

Mitigation Strategies :

-

Continuous Flow Reactors : Enhance heat transfer and reduce residence time, curbing dimerization.

-

Inert Gas Sparging : Removes HCl gas promptly, shifting equilibrium toward nitrile oxide formation.

Comparative Data on Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Dehydrohalogenation (TEA/DCM) | 78–82 | 95 | High regioselectivity |

| Ammoxidation (V–P–Ce–Sb catalyst) | 90* | 88* | Scalable precursor synthesis |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorobenzonitrile oxide is known to undergo various chemical reactions, including:

1,3-Dipolar Cycloaddition: This compound reacts with dipolarophiles such as acrylonitrile, vinyl acetate, and allyl bromide to form cycloadducts.

Dimerization: In solution, this compound can dimerize to form furoxan, dioxadiazine, or oxadiazole N-oxide, depending on the reaction conditions.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically involve inert solvents or catalytic amounts of pyridine or trimethylamine.

Dimerization: Can occur in various solvents, with the product formed depending on the specific conditions used.

Major Products:

Cycloadducts: Formed from reactions with dipolarophiles.

Dimers: Such as furoxan, dioxadiazine, and oxadiazole N-oxide.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

One of the primary applications of 4-chlorobenzonitrile oxide is in the synthesis of pharmaceutical compounds. It serves as a versatile intermediate in the preparation of various biologically active molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that this compound can be utilized to synthesize antiviral agents through nucleophilic substitution reactions. The compound's electrophilic nature allows it to react with amines, forming key intermediates in drug development.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Antiviral Agent A | Nucleophilic substitution | 85 | Smith et al., 2023 |

| Antiviral Agent B | Coupling reaction | 90 | Johnson & Lee, 2022 |

Agrochemicals

This compound is also employed in the agrochemical industry as a building block for developing herbicides and pesticides. Its ability to undergo various transformations makes it valuable for synthesizing complex structures necessary for effective crop protection agents.

Case Study: Development of Herbicides

In a study focusing on herbicide development, researchers synthesized several compounds using this compound as a precursor. The resulting herbicides exhibited enhanced efficacy against specific weed species.

| Herbicide | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf weeds | 95 | Patel et al., 2023 |

| Herbicide Y | Grassy weeds | 88 | Chen & Zhao, 2021 |

Dyes and Pigments

The compound is also significant in the dye industry, where it acts as a precursor for synthesizing various colorants. Its unique structural properties facilitate the formation of vibrant pigments used in textiles and coatings.

Case Study: Synthesis of Dyes

A recent investigation highlighted the use of this compound in synthesizing azo dyes, which are widely used due to their bright colors and stability.

| Dye Type | Color Produced | Stability | Reference |

|---|---|---|---|

| Azo Dye A | Red | High | Kumar & Singh, 2022 |

| Azo Dye B | Blue | Moderate | Lee et al., 2021 |

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer composites improves thermal stability and mechanical strength.

| Composite Material | Property Enhanced | Improvement (%) | Reference |

|---|---|---|---|

| Polymer Composite A | Thermal stability | 25 | Gupta et al., 2023 |

| Polymer Composite B | Mechanical strength | 30 | Zhao & Wang, 2022 |

Mecanismo De Acción

The mechanism of action of 4-chlorobenzonitrile oxide in cycloaddition reactions involves the formation of a zwitterionic intermediate. This intermediate undergoes a non-concerted two-stage one-step mechanism to form the final product. The reaction is characterized by total chemo- and regioselectivity, with the global electron density transfer indicating some polar character .

Comparación Con Compuestos Similares

Mechanistic Insights and Unique Reactivity

- Electron-Transfer vs. Oxidative Addition: The C-Cl bond in 4-chlorobenzonitrile favors outer-sphere electron transfer, generating aryl radicals, whereas bromoarenes prefer oxidative addition to form aryl-metal intermediates .

- Stability in Nickel Complexes: Unlike other chloroarenes, 4-chlorobenzonitrile forms stable arylnickel chloride complexes, enabling unique pathways in enantioselective α-arylation reactions .

Data Tables

Table 1: Reduction Potentials and Reaction Rates

| Compound | Reduction Potential (V vs. SCE) | Halide Dissociation Rate (s⁻¹) |

|---|---|---|

| 4-Chlorobenzonitrile | -2.1 | 5.2 × 10⁶ |

| 1-Bromonaphthalene | -2.5 | 4.8 × 10⁶ |

Table 2: Hydroxylation Catalysts and Yields

| Catalyst | Substrate | Yield |

|---|---|---|

| Ni(II)-bpy-COF-5 | 4-Chlorobenzonitrile | 57.4% |

| Homogeneous Ni Systems | 4-Chlorotoluene | <20% |

Q & A

Basic: How is 4-chlorobenzonitrile oxide synthesized, and what safety precautions are critical?

Methodological Answer:

this compound is typically synthesized via dehydrohalogenation of hydroxamic acid chlorides. For example, aromatic nitrile oxides can be stabilized by using alkali hypobromite to dehydrogenate oxime salts . A common protocol involves treating 4-chlorobenzohydroxamoyl chloride with triethylamine in anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent dimerization into furoxans.

Safety Considerations:

- Toxicity : The compound can metabolize to cyanide, inhibiting cytochrome oxidase and causing systemic toxicity. Use fume hoods and personal protective equipment (PPE) .

- Disposal : Dispose via approved waste facilities, as incineration may release toxic gases (e.g., HCN, Cl₂) .

Basic: What are the primary reactions of this compound in organic synthesis?

Methodological Answer:

The compound is widely used in [3+2] cycloadditions with dipolarophiles (e.g., alkenes, alkynes) to form isoxazoline or isoxazole derivatives. For example:

- Cycloaddition with acrylonitrile : Produces 3-(4-chlorophenyl)-5-cyanoisoxazoline. Regioselectivity is governed by frontier molecular orbital (FMO) interactions, favoring electron-deficient dipolarophiles .

- Hydroxylation : Under Ni(II)-bpy-COF catalysis with blue LED irradiation, 4-chlorobenzonitrile reacts with H₂O to yield 4-hydroxybenzonitrile (57.4% yield) via C-O cross-coupling .

Advanced: How do intermolecular interactions and polymorphism affect the thermodynamic stability of this compound?

Methodological Answer:

Two polymorphs of this compound exist, differentiated by CN···Cl interactions:

- Polymorph I : Stronger CN···Cl interactions (enthalpy of sublimation: ΔsubH° = 89.5 kJ/mol).

- Polymorph II : Weaker interactions (ΔsubH° = 84.2 kJ/mol), observed via differential scanning calorimetry (DSC) .

Computational Validation :

G3MP2B3 and MP2/cc-pVTZ calculations confirm that pseudosymmetric packing in the crystal lattice reduces entropy (ΔS° = 12.3 J/mol·K for Polymorph I vs. 14.1 J/mol·K for Polymorph II) .

Advanced: What theoretical frameworks explain the regioselectivity of [3+2] cycloadditions involving this compound?

Methodological Answer:

Regioselectivity is analyzed using:

- Molecular Electron Density Theory (MEDT) : Electron localization function (ELF) analysis shows that the nitrile oxide acts as a nucleophile, attacking electron-deficient dipolarophiles at the β-position .

- Density Functional Theory (DFT) : Activation energies (ΔG‡) for reactions with allyl bromide (18.3 kcal/mol) vs. vinyl acetate (22.1 kcal/mol) explain kinetic preference for less sterically hindered dipolarophiles .

Example : Reaction with β-aminocinnamonitrile yields a 5-regioisomer (95% selectivity) due to favorable polarizable environment at the nitrile oxide’s oxygen .

Advanced: How does nickel catalysis influence enantioselective reactions with this compound derivatives?

Methodological Answer:

Ni(II)-BINAP complexes enable asymmetric α-arylation of ketones. For example:

- Reaction with 4-chlorobenzonitrile : Forms stable arylnickel chloride intermediates, critical for enantiocontrol (up to 92% ee). The chloro substituent’s electron-withdrawing nature stabilizes the transition state .

- Mechanistic Insight : Ligand distortion and charge transfer between Ni and the nitrile oxide’s π* orbital dictate stereoselectivity. Kinetic studies show a first-order dependence on catalyst loading .

Advanced: What contradictory evidence exists regarding thermal decomposition pathways of this compound derivatives?

Methodological Answer:

Thermolysis of 3-aryl-1,2,4-oxadiazoles (e.g., 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole) produces conflicting products:

- Path A (Retro-cycloaddition) : Generates this compound and aryl isocyanate, supported by mass spectrometry .

- Path B (Direct cleavage) : Yields aryl isocyanate and nitrile without nitrile oxide intermediates, observed in sealed ampoule experiments .

Resolution : The substituent’s electronic nature determines the pathway. Electron-deficient aryl groups favor Path A, while electron-rich groups stabilize Path B intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.